2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a methylidene group, a carboxylic acid group, and a thiazolidine ring . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. The thiazolidine ring is a heterocyclic compound containing sulfur and nitrogen in the ring.
Physical And Chemical Properties Analysis
Physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s physical properties, such as its melting point and solubility, would depend on factors like its molecular structure and the intermolecular forces at play .Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid have shown potential in antitumor applications. For example, derivatives of similar thiazolidinone compounds have been found to exhibit moderate antitumor activity against various malignant tumor cells, with certain cell lines, like the UO31 renal cancer cell line, being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Compounds structurally akin to the given thiazolidinone have demonstrated promising antimicrobial properties. For instance, some derivatives have exhibited significant antimicrobial activities against various bacterial and fungal strains (Gouda, Berghot, Shoeib, & Khalil, 2010). Additionally, other similar compounds have been reported to show notable antibacterial inhibition against specific bacteria like Micrococcus luteus, Staphylococcus cohnii, and Staphylococcus aureus (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Synthesis and Characterization
The synthesis and characterization of similar thiazolidinone derivatives have been a significant area of research. These studies not only explore the chemical synthesis of these compounds but also their physicochemical properties, contributing to understanding their potential as therapeutic agents (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Anticancer Properties
Several studies have focused on the anticancer properties of thiazolidinone derivatives. These compounds have been evaluated for their in vitro antitumor activity, revealing moderate activity against a range of human cancer cell lines. Certain compounds in this category have shown particular effectiveness against leukemia cell lines (Horishny & Matiychuk, 2021).
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” would depend on its exact structure and the presence of functional groups that can interact with specific proteins or enzymes in the body.
properties
IUPAC Name |
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWNMKBCEVHAEI-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.